Mapenterol hydrochloride

Description

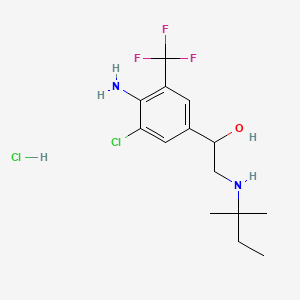

Structure

2D Structure

Properties

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSGOMCMMDPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538091 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54238-51-6, 1325559-18-9 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mapenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1325559-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Pharmacological Profile of Mapenterol Hydrochloride

Disclaimer: Publicly available, peer-reviewed pharmacological and pharmacokinetic data for Mapenterol hydrochloride is scarce. This guide has been constructed based on its classification as a β2-adrenergic receptor agonist, incorporating generalized data and established experimental protocols for this class of compounds where specific information for this compound is not available. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is classified as a β2-adrenergic receptor agonist. Compounds in this class are known for their ability to relax smooth muscle, leading to effects such as bronchodilation. While its primary documented use is as a chemical standard for detecting drug residues in livestock and as an illicit growth-promoting agent in animal feed, its structural similarity to other β2-agonists suggests a potential for pharmacological activity in humans. This guide provides a technical overview of its expected pharmacological profile, grounded in the established principles of β2-adrenergic receptor pharmacology.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its pharmacological assessment.

| Property | Value | Reference |

| IUPAC Name | 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | |

| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | |

| Molecular Weight | 361.23 g/mol | |

| CAS Number | 54238-51-6 | |

| Appearance | Solid | |

| Solubility | Sparingly soluble in methanol, slightly soluble in water and DMSO. |

Mechanism of Action

This compound acts as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the cell membranes of smooth muscle cells, particularly in the bronchi.

Signaling Pathway

The binding of Mapenterol to the β2-adrenergic receptor is expected to initiate the following canonical signaling cascade:

-

Receptor Activation: Mapenterol binds to the extracellular domain of the β2-adrenergic receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A.

-

Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation.

Caption: The β2-adrenergic receptor signaling pathway initiated by Mapenterol.

Pharmacodynamics

Quantitative pharmacodynamic data for this compound is not available in the public literature. The following table presents the key parameters used to characterize β2-agonists, with placeholder values for illustrative purposes.

| Parameter | Representative Value | Description |

| Binding Affinity (Ki) | Data Not Available | The equilibrium dissociation constant, indicating the affinity of the drug for the receptor. A lower Ki value signifies higher affinity. |

| Potency (EC₅₀) | Data Not Available | The concentration of the drug that elicits 50% of its maximal effect. A lower EC₅₀ value indicates higher potency. |

| Intrinsic Activity (α) | Data Not Available | A measure of the drug's ability to induce a response upon binding, relative to the endogenous ligand. |

Pharmacokinetics

No specific pharmacokinetic studies on this compound have been published. The table below outlines the key pharmacokinetic parameters and their relevance, which would need to be determined experimentally.

| Parameter | Description |

| Absorption | The process by which the drug enters the systemic circulation. For an orally administered compound, this includes evaluating bioavailability. |

| Distribution | The reversible transfer of a drug from one location to another within the body. The volume of distribution (Vd) is a key metric. |

| Metabolism | The chemical modification of the drug by the body, primarily in the liver. Identifying major metabolites is crucial. |

| Excretion | The removal of the drug and its metabolites from the body, typically via the kidneys. The elimination half-life (t½) and clearance (CL) are critical parameters. |

Experimental Protocols

The following sections describe standard experimental protocols that would be employed to determine the pharmacodynamic and pharmacokinetic properties of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells known to express the β2-adrenergic receptor (e.g., guinea pig lung or a recombinant cell line) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Competitive Binding: Incubate the membrane preparation with a known concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and a range of concentrations of unlabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Mapenterol concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a receptor binding assay.

Functional Assay: cAMP Accumulation

Objective: To determine the potency (EC₅₀) and efficacy of this compound as a functional agonist.

Methodology:

-

Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293-β2AR) in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Mapenterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

Toxicology

A comprehensive toxicological profile for this compound is not publicly available. As a β2-adrenergic agonist, potential adverse effects at supratherapeutic doses would be expected to be extensions of its pharmacology and could include tachycardia, palpitations, tremor, and metabolic effects such as hyperglycemia and hypokalemia.

Conclusion

This compound is a β2-adrenergic receptor agonist with a chemical structure indicative of pharmacological activity. While its use has been documented in non-therapeutic contexts, a thorough investigation of its pharmacological profile is lacking in the scientific literature. The information and experimental protocols outlined in this guide provide a foundational framework for the systematic evaluation of its binding affinity, functional potency, pharmacokinetics, and safety profile, which are essential steps in the characterization of any potential therapeutic agent.

Mapenterol Hydrochloride: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Mapenterol hydrochloride, a β2-adrenoceptor agonist. Due to the limited availability of specific pharmacological data for this compound in publicly accessible scientific literature, this guide leverages data from the structurally and functionally similar β2-adrenoceptor agonist, Clenbuterol (B1669167), to provide a representative pharmacological context. This approach allows for a comprehensive understanding of the anticipated biological activity and experimental evaluation of Mapenterol.

Introduction to this compound

This compound is classified as a β2-adrenoceptor agonist.[1] It is structurally related to Clenbuterol and is anticipated to exhibit similar pharmacological properties, primarily acting on β2-adrenergic receptors to induce physiological responses such as smooth muscle relaxation.[2][3] Its primary application noted in the literature is as an analytical standard for the detection of drug residues in livestock.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | [4] |

| Alternate Names | 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride | [5] |

| CAS Number | 54238-51-6 | [4] |

| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [4] |

| Molecular Weight | 361.23 g/mol | [4] |

| Purity | ≥95% | [4] |

Mechanism of Action: The β2-Adrenoceptor Signaling Pathway

As a β2-adrenoceptor agonist, this compound is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation initiates a downstream signaling cascade, the canonical pathway of which is illustrated below.

Canonical Gs-Protein Signaling Pathway

Activation of the β2-adrenoceptor by an agonist leads to a conformational change in the receptor, facilitating its coupling to the stimulatory G-protein, Gs.[2] This interaction promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase.[2] Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.[2]

Caption: Canonical β2-adrenoceptor Gs signaling pathway.

Pharmacological Profile (based on Clenbuterol data)

The following tables summarize quantitative data for Clenbuterol, providing an expected pharmacological profile for Mapenterol.

Receptor Binding Affinity and Selectivity

| Compound | Receptor | Ki (nM) | Selectivity (β1/β2) | Reference |

| Clenbuterol | β2-Adrenoceptor | Data not available | 4.0 | [2] |

Functional Potency (cAMP Accumulation)

| Compound | Assay System | EC50 (nM) | Intrinsic Activity (relative to Isoprenaline) | Reference |

| Clenbuterol | Rat brain slices | Weakly potent agonist | Partial agonist | [4][6] |

| Clenbuterol | HEK293 cells expressing β2-AR | Data not available | Partial agonist | [7] |

Note: Clenbuterol is characterized as a partial agonist, meaning it does not produce the maximum possible response even at high concentrations, compared to a full agonist like Isoprenaline.[7]

In Vivo Bronchodilator Activity

| Compound | Species | Route of Administration | Dose | Effect | Reference |

| Clenbuterol | Human (asthmatic children) | Oral | 1.0 µg/kg | Significant bronchodilating effect lasting up to 8 hours | [8] |

| Clenbuterol | Human (asthmatic patients) | Oral | 40 µg | Significant increase in Peak Expiratory Flow Rate (PEFR) | [9] |

| Clenbuterol | Human (chronic airways obstruction) | Oral | 20-30 µg (3x daily) | Significant improvement in baseline FEV1 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β2-adrenoceptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenoceptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor.[10]

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol, [³H]DHA) and varying concentrations of the unlabeled test compound (this compound).[7]

-

Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-selective β-blocker, such as propranolol).[10]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate the bound from free radioligand by filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.

Caption: Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture: Culture a suitable cell line expressing the β2-adrenoceptor (e.g., CHO-K1) in appropriate media and plate them in 96- or 384-well plates.[11]

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[12]

-

Stimulation: Add varying concentrations of the test compound (this compound) to the wells and incubate at 37°C for a defined period (e.g., 30 minutes).[12]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[12] These assays typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the assay to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration to create a dose-response curve. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from this curve.[13]

In Vitro Guinea Pig Trachea Relaxation Assay

This ex vivo functional assay assesses the ability of a compound to relax pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[14]

-

Pre-contraction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine (B1213489) or methacholine.[14]

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (this compound) to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Measurement of Relaxation: Record the changes in isometric tension of the tracheal rings. Relaxation is measured as the percentage reversal of the pre-induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. From this curve, determine the EC₅₀ and the Eₘₐₓ for the compound.[15]

Conclusion

This compound is a β2-adrenoceptor agonist with a chemical structure similar to Clenbuterol. While specific pharmacological data for Mapenterol is scarce, the information available for Clenbuterol provides a strong basis for predicting its mechanism of action and biological effects. It is expected to act as a partial agonist at β2-adrenoceptors, leading to cAMP-mediated signaling and smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for the in-depth pharmacological characterization of this compound for research and drug development professionals.

References

- 1. A clinical trial of oral clenbuterol (NAB 365) in chronic airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clenbuterol - Wikipedia [en.wikipedia.org]

- 4. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bronchodilating activity of oral clenbuterol in asthmatic children after single administration of different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A trial of clenbuterol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mapenterol Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action through the β2-adrenergic signaling pathway. This guide is intended for researchers and professionals in drug development, offering detailed information, including experimental considerations, to facilitate further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the class of phenylethanolamines. Its chemical and physical properties are summarized below.

Chemical Structure and Identity

| Identifier | Value | Source |

| IUPAC Name | 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | [1] |

| CAS Number | 54238-51-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [1][4] |

| Molecular Weight | 361.23 g/mol | [1][2][4] |

| Canonical SMILES | CCC(C)(C)NCC(O)C1=CC(C(F)(F)F)=C(N)C(Cl)=C1.Cl | [5] |

| InChI Key | LWJSGOMCMMDPEN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Melting Point | 176-178 °C (with decomposition) | |

| Solubility | Water: 25 mg/mL (ultrasonication may be required). DMSO: Slightly soluble. Methanol: Sparingly soluble. | [3][5] |

| pKa | Data not available | |

| LogP | Data not available |

Pharmacological Profile

Mapenterol is an agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] Its pharmacological activity is primarily attributed to its ability to selectively bind to and activate these receptors, leading to a cascade of intracellular events.

Mechanism of Action and Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-characterized signaling cascade. This pathway is pivotal in mediating physiological responses, most notably smooth muscle relaxation.

-

Receptor Binding and G-Protein Activation: As a β2-agonist, Mapenterol binds to the β2-adrenergic receptor on the cell surface. This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex then stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of smooth muscle, which is the basis for its bronchodilatory effects.

Figure 1: The β2-adrenergic receptor signaling pathway activated by Mapenterol.

Quantitative Pharmacological Data

Currently, there is a lack of publicly available, peer-reviewed data on the specific binding affinity (Ki or IC50 values) and functional potency (EC50 values) of this compound for the β2-adrenergic receptor. Further research is required to quantify these crucial pharmacological parameters.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize β2-adrenergic receptor agonists like this compound. These methodologies can be adapted for the specific evaluation of this compound.

Receptor Binding Assay (Competitive)

This assay is designed to determine the binding affinity of a test compound (e.g., Mapenterol) for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter or a gamma counter.

Procedure:

-

In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known non-labeled antagonist like propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation or gamma counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive receptor binding assay.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a test compound to stimulate the production of cAMP, providing a measure of its efficacy as an agonist.

Materials:

-

Whole cells or cell membranes expressing the β2-adrenergic receptor.

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX).

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Seed cells expressing the β2-adrenergic receptor in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of newly synthesized cAMP.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubate for a defined period at 37°C to allow for cAMP production.

-

Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercially available detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Pharmacokinetic Profile (ADME)

Conclusion

This compound is a β2-adrenergic receptor agonist with a well-defined chemical structure. Its mechanism of action follows the canonical Gs-protein signaling pathway, leading to the production of cAMP and subsequent smooth muscle relaxation. While its identity and general mechanism are known, there is a significant gap in the publicly available quantitative pharmacological and pharmacokinetic data. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound, which is necessary to fully understand its therapeutic potential. Further research is warranted to establish its binding affinity, functional potency, and in vivo ADME profile.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Receptor-Ligand Binding Assays [labome.com]

The Genesis and Synthesis of Mapenterol Hydrochloride: A Technical Deep Dive

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive technical guide has been compiled detailing the discovery and synthesis of Mapenterol hydrochloride, a potent and selective β2-adrenoceptor agonist. This document provides an in-depth look at the chemical synthesis, pharmacological properties, and the underlying mechanism of action of this significant compound, tailored for researchers, scientists, and professionals in the field of drug development.

This compound, chemically known as 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride, has emerged from the broader exploration of phenylethanolamine derivatives as valuable therapeutic agents. Its structural relationship to clenbuterol (B1669167) has guided research into creating analogues with potentially improved pharmacological profiles.

Discovery and Development Context

The development of β2-adrenergic agonists has been a cornerstone of respiratory medicine, with a continuous drive to enhance selectivity and duration of action. The journey began with less selective compounds and has progressed to highly specific molecules that target the β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.

Recent advancements in the exploration of 2-amino-2-phenylethanol (B122105) derivatives have highlighted compounds with significant β2-adrenoceptor agonist activity. A 2022 study identified a series of potent compounds, using a molecule with the same structure as this compound (referred to as compound 1a in the study) as a lead, underscoring its importance as a foundational structure for further development. While the specific timeline and original pioneers of Mapenterol's discovery remain to be fully elucidated in publicly accessible records, its significance is recognized within the scientific community focused on respiratory therapeutics.

Chemical Synthesis of this compound

The generalized synthetic pathway can be visualized as follows:

In Vitro and In Vivo Effects of Mapenterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist with significant potential for the treatment of bronchospasms associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the β2-agonist class of drugs, its therapeutic effects are primarily mediated through the relaxation of airway smooth muscle. This document provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its mechanism of action, experimental evaluation, and potential physiological effects. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and respiratory pharmacology.

Introduction

β2-adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases.[1][2][3] They function by mimicking the endogenous catecholamine epinephrine, leading to the relaxation of the smooth muscle in the bronchial passages.[1][4] this compound is a potent and selective β2-adrenergic agonist. This guide summarizes the key in vitro and in vivo studies that characterize the pharmacological profile of this compound, providing insights into its efficacy and potential side effects.

Mechanism of Action: β2-Adrenergic Signaling Pathway

The primary mechanism of action of this compound involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][5] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (bronchodilation).[1][5]

Caption: β2-Adrenergic signaling pathway activated by Mapenterol.

In Vitro Effects

The in vitro activity of this compound is primarily assessed through its ability to induce relaxation in isolated airway smooth muscle preparations and to stimulate the production of cAMP.

Data Presentation

The following table summarizes the expected quantitative data from in vitro assays for a typical β2-adrenergic agonist like this compound.

| Assay Type | Parameter | Expected Value Range | Description |

| Receptor Binding Assay | Ki | Low nM | Dissociation constant, indicating high binding affinity to the β2-adrenergic receptor. |

| Tracheal Ring Relaxation | EC50 | Sub-μM to μM | The molar concentration of Mapenterol that produces 50% of the maximum relaxation of pre-contracted tissue. |

| Adenylyl Cyclase Activation | EC50 | Low μM | The molar concentration of Mapenterol that produces 50% of the maximum cAMP production. |

Experimental Protocols

This ex vivo assay is a standard method to evaluate the bronchodilator effect of a compound.

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer. The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.

-

Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent such as carbachol (B1668302) (1 µM) or histamine (B1213489).[7]

-

Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tone. A concentration-response curve is plotted, and the EC50 value is calculated.

Caption: Workflow for the isolated tracheal ring relaxation assay.

This assay quantifies the ability of this compound to stimulate its direct downstream effector, adenylyl cyclase.

-

Cell Culture and Membrane Preparation: A cell line expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line) is cultured. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

-

cAMP Quantification: The reaction is terminated, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[8]

-

Data Analysis: The concentration of this compound is plotted against the amount of cAMP produced to generate a concentration-response curve and determine the EC50 value.

In Vivo Effects

In vivo studies are crucial for evaluating the bronchodilatory efficacy and potential systemic side effects of this compound in a whole-organism context.

Data Presentation

The following table outlines the expected quantitative data from in vivo studies for a β2-adrenergic agonist.

| Model/Assay | Parameter | Expected Outcome | Description |

| Bronchoprotection in Guinea Pigs | % Inhibition of Bronchoconstriction | Dose-dependent inhibition | Measures the ability of Mapenterol to prevent bronchoconstriction induced by agents like histamine or methacholine. |

| Cardiovascular Safety in Rats/Dogs | Heart Rate, Blood Pressure | Potential for dose-dependent increase in heart rate and decrease in diastolic blood pressure. | Assesses the cardiovascular side effects, which are common for β2-agonists due to off-target effects on β1-receptors. |

Experimental Protocols

This model assesses the ability of a compound to protect against induced bronchoconstriction.[9]

-

Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for drug administration.

-

Measurement of Bronchoconstriction: Bronchoconstriction is induced by an intravenous injection of a bronchoconstrictor agent (e.g., histamine or methacholine). The resulting increase in airway resistance is measured using a whole-body plethysmograph or by monitoring changes in pulmonary inflation pressure.

-

Drug Administration: this compound is administered (e.g., intravenously or via inhalation) at various doses prior to the challenge with the bronchoconstrictor.

-

Data Analysis: The protective effect of this compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle control.

This study evaluates the potential cardiovascular side effects of this compound.

-

Animal Instrumentation: Dogs are surgically implanted with telemetry transmitters for the continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure.

-

Acclimatization and Baseline Recording: The animals are allowed to recover from surgery and are acclimated to the study environment. Baseline cardiovascular parameters are recorded.

-

Drug Administration: this compound is administered at multiple dose levels.

-

Data Collection and Analysis: Cardiovascular parameters are continuously monitored post-dose. Changes in heart rate, blood pressure, and ECG intervals are analyzed to assess the cardiovascular safety profile of the compound.

Potential Side Effects

As with other β2-adrenergic agonists, this compound may exhibit side effects, particularly at higher doses.[1] These are often due to the stimulation of β2-receptors in other tissues or off-target effects on β1-adrenergic receptors in the heart.[2] Potential side effects include:

-

Cardiovascular: Tachycardia (increased heart rate), palpitations, and potential for arrhythmias.[1]

-

Musculoskeletal: Tremor, particularly in the hands.[1]

-

Metabolic: Potential for transient increases in blood glucose and lactate.[4]

Conclusion

This compound demonstrates the characteristic pharmacological profile of a selective β2-adrenergic receptor agonist. In vitro studies are expected to confirm its high binding affinity to the β2-receptor and its potent functional activity in relaxing airway smooth muscle and stimulating adenylyl cyclase. In vivo models are anticipated to show significant bronchodilator efficacy. As with all β2-agonists, a thorough evaluation of the cardiovascular safety profile is essential during drug development. This technical guide provides a framework for the continued investigation and development of this compound as a potential therapeutic agent for obstructive lung diseases.

References

- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tracheal relaxation of five medicinal plants used in Mexico for the treatment of several diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenylyl and guanylyl cyclase activity in the choroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

Mapenterol Hydrochloride: A Technical Guide for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is identified as a β2-adrenoceptor agonist, a class of drugs pivotal in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] This technical guide provides a comprehensive overview of the established mechanisms of action for β2-adrenoceptor agonists and outlines the requisite experimental protocols for the preclinical evaluation of novel compounds in this class, such as this compound. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this document serves as a foundational framework for its investigation. It details standardized methodologies for assessing receptor binding, functional potency, and anti-inflammatory effects, and includes workflows for in vivo studies in relevant animal models of respiratory disease. All quantitative data presented in the tables are illustrative, based on typical findings for β2-agonists, and serve as templates for the presentation of future experimental results for this compound.

Introduction

This compound is a synthetic compound classified as a β2-adrenoceptor agonist.[2][3] Its chemical formula is C14H21Cl2F3N2O and it has a molecular weight of 361.23 g/mol .[4] β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases characterized by bronchoconstriction.[5] By selectively targeting the β2-adrenergic receptors expressed on airway smooth muscle cells, these agents induce bronchodilation, leading to improved airflow and relief of symptoms.[1]

The development of novel β2-agonists like this compound is driven by the pursuit of enhanced therapeutic profiles, including greater selectivity for the β2-receptor to minimize off-target effects, longer duration of action, and potential anti-inflammatory properties.[6] This guide outlines the core experimental framework for characterizing the pharmacological and therapeutic potential of this compound in the context of respiratory disease research.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The primary therapeutic effect of this compound, as a β2-adrenoceptor agonist, is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[7] The canonical signaling pathway is initiated upon ligand binding and culminates in the relaxation of airway smooth muscle.

The key steps in this pathway are as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

-

Adenylate Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Pharmacological Characterization

A thorough pharmacological characterization is essential to determine the potency, selectivity, and efficacy of this compound. The following tables provide a template for presenting such data.

Receptor Binding Affinity

Receptor binding assays are performed to determine the affinity of this compound for the β2-adrenergic receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Radioligand | This compound Ki (nM) | Reference Compound Ki (nM) |

| Human β1 | [³H]-CGP 12177 | Data not available | Isoprenaline: [Value] |

| Human β2 | [³H]-ICI 118,551 | Data not available | Salbutamol: [Value] |

| Human β3 | [³H]-CGP 12177 | Data not available | Isoprenaline: [Value] |

| Table 1: Template for Receptor Binding Affinity of this compound. |

Functional Potency and Efficacy

Functional assays measure the biological response to the drug. For a β2-agonist, this is typically the stimulation of cAMP production or the relaxation of airway smooth muscle. The EC50 value represents the concentration of the drug that produces 50% of the maximal response, indicating its potency. Efficacy (Emax) is the maximal response produced by the drug.

| Assay | Cell/Tissue Type | Parameter | This compound | Reference Compound |

| cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 (nM) | Data not available | Salbutamol: [Value] |

| Emax (% of Isoprenaline) | Data not available | Salbutamol: [Value] | ||

| Airway Smooth Muscle Relaxation | Guinea Pig Tracheal Rings | EC50 (nM) | Data not available | Salbutamol: [Value] |

| Emax (% Relaxation) | Data not available | Salbutamol: [Value] | ||

| Table 2: Template for Functional Potency and Efficacy of this compound. |

Experimental Protocols

The following are detailed protocols for key experiments required to characterize this compound.

β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition Assay:

-

A fixed concentration of a radiolabeled antagonist (e.g., [³H]-ICI 118,551) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound (or a reference compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).

-

-

Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Culture: Human airway smooth muscle cells are cultured in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are stimulated with varying concentrations of this compound or a reference agonist for a defined period (e.g., 15-30 minutes).

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).[8]

-

Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.

In Vitro Airway Smooth Muscle Relaxation Assay

This ex vivo protocol assesses the direct relaxant effect of this compound on pre-contracted airway smooth muscle.[9]

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an isolated organ bath system.[10][11]

-

Equilibration: The tissues are equilibrated under physiological conditions (e.g., Krebs-Henseleit solution, 37°C, gassed with 95% O2/5% CO2).

-

Contraction: The tracheal rings are pre-contracted with a contractile agent such as methacholine (B1211447) or histamine.

-

Drug Addition: Cumulative concentrations of this compound are added to the organ bath, and the relaxation of the tracheal rings is measured isometrically.

-

Data Analysis: A concentration-response curve is constructed to determine the EC50 and Emax for relaxation.

In Vivo Models of Respiratory Disease

This model is used to evaluate the efficacy of this compound in a setting of allergic airway inflammation and hyperresponsiveness.[2][7]

Methodology:

-

Sensitization: Guinea pigs or mice are sensitized by intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., aluminum hydroxide).[6]

-

Challenge: Sensitized animals are challenged with aerosolized OVA to induce an asthmatic response.

-

Treatment: this compound is administered (e.g., via inhalation or systemically) before or after the OVA challenge.

-

Assessment of Bronchodilation: Airway resistance and compliance are measured using techniques like whole-body plethysmography.

-

Assessment of Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx (e.g., eosinophils). Lung tissue can be collected for histology and cytokine analysis.

This model is used to assess the anti-inflammatory potential of this compound in a non-allergic, neutrophilic inflammation model relevant to COPD exacerbations.[12]

Methodology:

-

Induction of Inflammation: Mice or rats are administered lipopolysaccharide (LPS) intranasally or intratracheally to induce lung inflammation.[1]

-

Treatment: this compound is administered before or after the LPS challenge.

-

Assessment of Inflammation: BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and inflammatory mediators (e.g., TNF-α, IL-6). Lung tissue is collected for histological examination.

Safety and Toxicology

The safety profile of this compound must be thoroughly investigated. Currently, there is no publicly available data on the acute or chronic toxicity, mutagenicity, or carcinogenicity of this compound.[8] Standard preclinical safety and toxicology studies in accordance with regulatory guidelines are required.

Conclusion

This compound is a β2-adrenoceptor agonist with potential for the treatment of respiratory diseases. This technical guide provides a comprehensive framework for its preclinical evaluation. The outlined experimental protocols for receptor binding, in vitro functional assays, and in vivo disease models will be crucial in elucidating its pharmacological profile. The generation of robust quantitative data on its potency, efficacy, selectivity, and safety will be essential to determine its therapeutic potential and to guide its further development as a novel treatment for asthma and COPD. Future research should focus on generating and publishing these critical datasets.

References

- 1. This compound | 54238-51-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. scbt.com [scbt.com]

- 5. Discriminating measures of bronchodilator drug efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medkoo.com [medkoo.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mapenterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, drawing from available scientific literature. Due to the limited publicly available data on Mapenterol, this guide also incorporates information from studies on its close structural analog, Mabuterol. This guide is intended for research, scientific, and drug development professionals, offering a detailed look at the compound's mechanism of action, its disposition within biological systems, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is classified as a β2-adrenergic receptor agonist[1][2]. Its chemical name is 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1][2]. While its primary therapeutic applications are not well-documented in publicly accessible literature, it has been utilized as a research chemical and a standard for the detection of drug residues in livestock[1]. As a β2-adrenergic receptor agonist, its mechanism of action is presumed to involve the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events mediated by Gs proteins and adenylyl cyclase.

Chemical Structure:

-

IUPAC Name: 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride

-

CAS Number: 54238-51-6

-

Molecular Formula: C14H21Cl2F3N2O

-

Molecular Weight: 361.23 g/mol

Pharmacodynamics

The primary pharmacodynamic effect of Mapenterol is the activation of β2-adrenergic receptors. This interaction initiates a signaling cascade that results in various physiological responses, depending on the tissue location of the receptors.

Mechanism of Action & Signaling Pathway

As a β2-adrenergic receptor agonist, Mapenterol binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event stabilizes the active conformation of the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the cellular response, such as smooth muscle relaxation in the bronchioles.

References

An In-depth Technical Guide to the Safety and Toxicology Profile of Mapenterol Hydrochloride

Disclaimer: Comprehensive public safety and toxicology data for Mapenterol hydrochloride is limited. This guide summarizes available information and outlines the standard methodologies required for a complete toxicological assessment based on established regulatory guidelines.

Introduction

This compound is a chemical compound structurally related to Clenbuterol, suggesting it may function as a beta-2 adrenergic agonist.[1] As with any new chemical entity intended for potential therapeutic use, a thorough evaluation of its safety and toxicology profile is paramount for researchers, scientists, and drug development professionals. This guide provides a framework for understanding the known and potential toxicological aspects of this compound, detailing the necessary experimental protocols to build a comprehensive safety profile.

Summary of Available Toxicological Data

The available information on the toxicology of this compound is primarily derived from Safety Data Sheets (SDS), which indicate a significant lack of comprehensive testing. The existing data is summarized in the table below.

| Toxicological Endpoint | Result/Data | Source |

| Acute Oral Toxicity (LD50) | No data available | [2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [3] |

| Respiratory/Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available. Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [3] |

| Reproductive Toxicity | No data available | [2] |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | [3] |

| STOT - Repeated Exposure | No data available | [2] |

| Aspiration Hazard | Based on available data, the classification criteria are not met. | [2] |

Hypothesized Mechanism of Action and Signaling Pathway

Given its structural similarity to Clenbuterol, this compound is likely a beta-2 adrenergic agonist.[1][4] The proposed mechanism involves binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.[][8]

Standard Experimental Protocols for Toxicological Assessment

To establish a comprehensive safety profile for this compound, a battery of standardized tests is required. The following sections detail the typical methodologies for key toxicological endpoints.

-

Objective: To determine the short-term toxicity of a single high dose and to estimate the median lethal dose (LD50).

-

Protocol (based on OECD Guideline 423):

-

Test System: Typically, female rats are used.

-

Dosing: A single oral dose is administered to a small number of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. If no mortality is observed at the highest dose, no further testing is needed.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.

-

-

Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL).[9]

-

Protocol (based on OECD Guideline 452):

-

Test System: Typically, two rodent species (e.g., rats and mice) are used.

-

Dosing: The test substance is administered daily, usually mixed in the diet, for an extended period (e.g., 12-24 months).[10] At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, regular body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are performed.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are examined macroscopically and microscopically.

-

Endpoint: The study identifies target organs of toxicity and determines the NOAEL.

-

A battery of tests is required to assess the potential for DNA damage and mutagenesis.

-

Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To detect gene mutations (point mutations).[11]

-

Protocol (based on OECD Guideline 471):

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

-

Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.

-

-

-

In Vitro Mammalian Cell Micronucleus Test

-

Objective: To detect damage to chromosomes (clastogenicity) or the mitotic apparatus (aneugenicity).[12][13]

-

Protocol (based on OECD Guideline 487):

-

Test System: Mammalian cell lines (e.g., CHO, TK6) or primary human lymphocytes are used.[14][15]

-

Procedure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9). Cell proliferation is assessed to ensure that the cells have undergone mitosis.

-

Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of daughter cells) is scored. A significant, dose-related increase in micronuclei indicates genotoxic potential.

-

-

-

Objective: To assess the tumorigenic potential of a substance over the lifetime of an animal.

-

Protocol (2-Year Rodent Bioassay, based on OECD Guideline 451):

-

Dosing: The substance is administered daily for 18-24 months. Dose levels are selected based on data from chronic toxicity studies, with the highest dose being the Maximum Tolerated Dose (MTD).

-

Observations: Animals are monitored for clinical signs and the development of palpable masses throughout the study.

-

Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted to identify any increase in tumor incidence.

-

Endpoint: A statistically significant increase in the incidence of benign or malignant tumors in any dosed group compared to the control group indicates carcinogenic potential.

-

Objective: To assess the effects of the substance on reproductive performance and the development of offspring.

-

Protocol (Extended One-Generation Reproductive Toxicity Study, based on OECD Guideline 443): [18][19]

-

Test System: Typically, rats are used.

-

Dosing: Parental (P) generation animals are dosed for a pre-mating period, during mating, gestation, and lactation. Selected first-generation (F1) offspring continue to be dosed through maturity.

-

Endpoints:

-

P Generation: Mating performance, fertility, gestation length, maternal behavior.

-

F1 Generation: Viability, growth, physical development, sexual maturation, and reproductive performance (if an F2 generation is included).

-

-

Cohorts: The F1 generation is typically divided into cohorts to assess reproductive endpoints (Cohort 1), developmental neurotoxicity (Cohort 2), and developmental immunotoxicity (Cohort 3).

-

Visualizations of Experimental Workflows

Conclusion

The safety and toxicology profile of this compound is largely uncharacterized in publicly available literature. While basic hazard identification from SDS suggests it is an irritant to the skin, eyes, and respiratory tract, comprehensive studies on acute, chronic, genetic, carcinogenic, and reproductive toxicity are absent. Based on its structural similarity to Clenbuterol, a beta-2 adrenergic agonist pathway is its hypothesized mechanism of action. A full assessment of its safety for any potential application would require a rigorous, multi-faceted testing strategy following established international guidelines, as outlined in this guide. This framework serves as a roadmap for the systematic evaluation necessary to ensure the safety of new pharmaceutical candidates.

References

- 1. scbt.com [scbt.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronological supplement to the Carcinogenic Potency Database: standardized results of animal bioassays published through December 1982 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. toxicoop.com [toxicoop.com]

- 15. x-cellr8.com [x-cellr8.com]

- 16. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A carcinogenic potency database of the standardized results of animal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

Mapenterol Hydrochloride: A Technical Guide to Solubility and Stability

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of mapenterol hydrochloride, a β2-adrenoceptor agonist. The information presented is essential for guiding formulation development, analytical method design, and establishing appropriate storage conditions to ensure the compound's quality and efficacy.

Core Physicochemical Properties

This compound is the salt form of mapenterol, used to improve its handling and solubility characteristics. Understanding its fundamental properties is the first step in its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Data | Source |

| Chemical Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | [1] |

| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [2][3] |

| Molecular Weight | 361.23 g/mol | [2][3][4] |

| Appearance | Solid | [5][6] |

| Melting Point | 176-178°C (with decomposition) | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The solubility of this compound has been qualitatively assessed in several common solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Slightly soluble |

| Methanol (B129727) | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

Source: Cayman Chemical[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, particularly as a function of pH, the shake-flask method is a well-established protocol.[7][8]

-

Preparation of Media: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the selected medium. This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be confirmed visually at the end of the experiment.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated, stability-indicating analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility as the mean of at least three replicate experiments, typically in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial for determining the re-test period or shelf life of an API and is guided by the International Council for Harmonisation (ICH) guidelines.[9][10][11] The purpose is to see how the quality of the substance varies over time under the influence of temperature, humidity, and light.[12][13]

Solid-State Stability

Solid-state stability studies assess the intrinsic stability of the API. Samples are stored in containers that simulate the proposed packaging for storage and distribution.[12][14]

Table 3: ICH Conditions for Solid-State Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Sources:[9][11]

Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12][14]

Solution-State and Forced Degradation Studies

Solution-state stability is vital for developing liquid dosage forms and for understanding potential degradation pathways. Forced degradation (stress testing) is used to identify likely degradation products and demonstrate the specificity of analytical methods.[15]

Experimental Protocol: Forced Degradation Study

-

Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or an aqueous buffer).[16]

-

Apply Stress Conditions: Expose aliquots of the solution to various stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.

-

Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Heat the solution (e.g., 60-80°C) and a solid sample.

-

Photostability: Expose the solution and solid sample to light according to ICH Q1B guidelines.

-

-

Time-Point Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

-

Analysis: Compare the chromatograms of stressed samples to an unstressed control. The goal is to achieve 5-20% degradation of the parent compound. Identify and quantify the parent peak and any significant degradation products.

Caption: Logical Flow for Stability Assessment.

Mechanism of Action: β2-Adrenergic Signaling

Mapenterol is an agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein-coupled receptor (GPCR) superfamily.[5][17][18] Its therapeutic effects, such as bronchodilation, are mediated through a well-defined signaling cascade.

Upon binding, mapenterol stabilizes an active conformation of the β2-AR. This promotes the coupling and activation of the stimulatory G-protein, Gs.[19][20] The activated Gs α-subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][20] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in a cellular response like smooth muscle relaxation.[18]

Caption: Simplified β2-Adrenergic Signaling Pathway.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | CAS#:54238-51-6 | Chemsrc [chemsrc.com]

- 3. medkoo.com [medkoo.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. achemtek.com [achemtek.com]